molecular formula C7H8IN B078855 4-Iodo-2-methylaniline CAS No. 13194-68-8

4-Iodo-2-methylaniline

Cat. No. B078855
CAS RN: 13194-68-8
M. Wt: 233.05 g/mol
InChI Key: BGKLFAQCHHCZRZ-UHFFFAOYSA-N
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Description

4-Iodo-2-methylaniline (4-I2MA) is an organic compound that belongs to the class of anilines and is a derivative of aniline. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 4-I2MA is an important intermediate in the synthesis of a wide range of organic compounds, such as dyes, pharmaceuticals, and pesticides. It is also used in the synthesis of various compounds, including azo dyes, quinoline dyes, and indole-3-carboxylic acid derivatives.

Scientific Research Applications

  • Synthesis of Complex Molecules : 4-Iodo-2-methylaniline is utilized in the synthesis of various complex molecules. For example, it is used in the synthesis of 2,6-diiodo-4-methylaniline, a process found to be simple and cost-effective, with applications in synthesizing iodo-substituted aniline complexes (Kou, 2011).

  • Color-Change Applications : This compound is involved in forming molecular complexes that exhibit color changes. For instance, when combined with dinitrobenzoic acids, it forms red crystals under certain conditions, indicating potential applications in color-changing materials and sensors (Jones et al., 2014).

  • Carcinogenic Potential Evaluation : Studies have included this compound in evaluating the carcinogenic potential of various compounds. Research on rats showed that structurally related amines had carcinogenic effects, suggesting that this compound could be used in toxicological research (Stula et al., 1975).

  • Biochemical Investigations : It's also used in biochemical research, like studying the metabolism and binding of carcinogens in the liver. This research provides insights into the mechanisms of action and activation of carcinogens (Hill et al., 1979).

  • Palladium-Catalysed Reactions : this compound is used in palladium-catalysed carbonylation reactions, important in organic synthesis. This showcases its role in the creation of diverse organic compounds (Ács et al., 2006).

  • Toxicological Studies : Its derivatives have been studied for nephrotoxic effects, contributing to understanding the impact of chemical compounds on kidney health (Hong et al., 2000).

Safety and Hazards

4-Iodo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to this compound. One paper discusses the synthesis and fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another paper presents the crystal structure of two 4-Nitro-N-methylaniline derivatives .

properties

IUPAC Name

4-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKLFAQCHHCZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50157270
Record name 4-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
Source PubChem
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CAS RN

13194-68-8
Record name 4-Iodo-2-methylaniline
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Record name 13194-68-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Iodo-2-methylaniline interesting from a materials science perspective?

A1: While this compound itself is not intensely colored [], it forms vividly red crystals when combined with certain dinitrobenzoic acids, particularly when the resulting molecular complex adopts a layered crystal structure []. This property makes this compound and its complexes interesting for applications where color change in response to environmental stimuli, like temperature, is desired.

Q2: How does proton transfer affect the color of this compound complexes?

A2: Research has shown that the transfer of a proton from the dinitrobenzoic acid to this compound can result in a color change from red to colorless []. This phenomenon was observed in thermochromic molecular complexes formed with 3,5-dinitrobenzoic acid. This suggests that the presence of both neutral and ionic forms of the co-components plays a crucial role in the observed color.

Q3: Can you elaborate on the thermochromic behavior observed in this compound:3,5-dinitrobenzoic acid co-crystals?

A3: [] provides supplementary data demonstrating the color-changing properties and phase transitions of this compound:3,5-dinitrobenzoic acid co-crystals in response to temperature variations. This data, obtained through hot-stage microscopy, highlights the dynamic nature of these complexes and their potential for applications requiring temperature-dependent visual indicators.

Q4: Are there other factors besides proton transfer that influence the color of these molecular complexes?

A4: Yes, molecular disorder within the crystal structure also appears to favor the formation of layered, colored crystals []. This suggests a complex interplay between molecular arrangement, intermolecular interactions, and electronic properties contributing to the observed thermochromism.

Q5: What analytical techniques are crucial for studying these thermochromic complexes?

A5: A combination of techniques is necessary to fully characterize these systems. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the molecular arrangement [, ]. Hot-stage microscopy coupled with spectroscopic techniques helps to correlate color changes with temperature and structural transitions []. Further spectroscopic investigations, like UV-Vis and potentially IR spectroscopy, could provide insights into the electronic transitions responsible for the color changes upon proton transfer.

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